Product packaging for Milataxel(Cat. No.:CAS No. 352425-37-7)

Milataxel

Cat. No.: B1233610
CAS No.: 352425-37-7
M. Wt: 853.9 g/mol
InChI Key: XIVMHSNIQAICTR-UQYHODNASA-N
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Description

Contextualization within Taxane (B156437) Class of Antineoplastic Agents

Milataxel (B612147) belongs to the taxane class of antineoplastic agents. cymitquimica.comdrugbank.comspringer.com Taxanes are a significant group of chemotherapy drugs originally identified from plants of the genus Taxus (yews). wikipedia.orgnih.gov Prominent members of this class include paclitaxel (B517696) and docetaxel (B913), which are widely utilized in treating various cancers such as breast, ovarian, lung, and prostate cancers. wikipedia.orgnih.govopenaccessjournals.comnih.gov

The defining characteristic of taxanes is their mechanism of action, primarily involving the disruption of microtubule function. wikipedia.orgnih.govwaocp.org Microtubules are essential components of the cell cytoskeleton and play critical roles in numerous cellular processes, including cell division. nih.govmdpi.comfrontiersin.org Taxanes exert their cytotoxic effects by binding to tubulin, the protein subunit of microtubules, and stabilizing the microtubule structure. cymitquimica.comwikipedia.orgwaocp.orgnih.gov This stabilization prevents the normal depolymerization of microtubules, which is necessary for the separation of chromosomes during mitosis. cymitquimica.comwikipedia.org Consequently, cells treated with taxanes become arrested in the G2/M phase of the cell cycle, ultimately leading to cell death, often through apoptosis or mitotic catastrophe. cymitquimica.comresearchgate.netwaocp.orgmdpi.comfrontiersin.org

This compound is described as a novel analog of docetaxel, demonstrating favorable comparisons with paclitaxel in preclinical studies. nih.gov It features a taxane core with specific modifications designed to enhance its pharmacological properties. cymitquimica.com

Rationale for Development as a Novel Microtubule-Targeting Agent

The development of novel microtubule-targeting agents like this compound is driven by several key rationales aimed at overcoming limitations associated with existing taxanes and improving therapeutic outcomes. nih.govresearchgate.net

One significant challenge with traditional taxanes like paclitaxel and docetaxel is their poor water solubility, which necessitates formulations using vehicles such as Cremophor EL® and Polysorbate 80®. wikipedia.orgnih.gov These vehicles can contribute to toxicities, including hypersensitivity reactions. nih.govnih.gov this compound was developed with improved solubility and bioavailability in mind, potentially mitigating some of these formulation-related issues and allowing for alternative administration routes, such as oral dosing, which showed good bioavailability in animal models. cymitquimica.comnih.govcancer.gov

Another crucial rationale is the issue of multidrug resistance (MDR) in cancer cells, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). aacrjournals.orgresearchgate.net P-gp can actively transport taxanes out of cancer cells, reducing their intracellular concentration and efficacy. nih.govaacrjournals.org Preclinical data suggested that this compound might be a poor substrate for the P-gp efflux pump, indicating its potential to overcome P-gp-mediated resistance, a common mechanism of resistance to other taxanes. cymitquimica.comcancer.govaacrjournals.orgresearchgate.net Studies showed enhanced preclinical activity of this compound compared to paclitaxel and docetaxel, particularly in cell lines that overexpress P-glycoprotein. researchgate.netnih.gov

Furthermore, the development of this compound aimed to potentially offer a better efficacy and toxicity profile compared to currently available taxanes. openaccessjournals.com While clinical trials have investigated this compound, including Phase I and Phase II studies in various solid malignancies such as advanced colorectal cancer, non-small cell lung cancer (NSCLC), and malignant mesothelioma, its development has faced challenges. ncats.ioopenaccessjournals.comnih.govresearchgate.netnih.govpatsnap.comcancer.govascopubs.org

Research findings from a Phase II study of intravenous this compound in previously treated patients with advanced colorectal cancer indicated no objective responses, with stable disease observed in a small number of patients. researchgate.netnih.gov However, a separate Phase II study of intravenous this compound in patients with NSCLC refractory to platinum-based therapy showed some durable responses in heavily pretreated patients, including those who had previously received taxanes. ascopubs.orgijmpo.org Objective responses were confirmed in a percentage of patients in this NSCLC study, including some who had prior docetaxel exposure. ascopubs.org

Preclinical studies using mouse xenograft models demonstrated that this compound possessed substantial antitumor activity against both taxane-sensitive and taxane-resistant human tumors. aacrjournals.org In these models, measurable levels of this compound and its major metabolite, M-10, persisted for an extended period post-dosing. aacrjournals.org In vitro evaluations indicated that both this compound and M-10 were potent cytotoxics, although M-10 was found to be a substrate for P-gp. aacrjournals.org

The rationale for developing this compound as a novel microtubule-targeting agent stemmed from the desire for improved pharmacological properties, the potential to circumvent drug resistance mechanisms like P-gp efflux, and the aim of achieving enhanced antitumor activity compared to existing taxanes. cymitquimica.comnih.govcancer.govresearchgate.net

Research Findings Summary

Study TypeTumor Model/Patient PopulationKey FindingSource
Preclinical (in vitro)Taxane-sensitive and resistant human tumor cell linesEnhanced preclinical activity compared to paclitaxel and docetaxel, especially in P-gp overexpressing lines. researchgate.net
Preclinical (in vivo)Mouse xenografts (SKMES-lung, HCT-15-colon, A-375 melanoma)Substantial antitumor activity vs. taxane-sensitive and resistant tumors. Persistent drug/metabolite levels. aacrjournals.org
Phase II Clinical StudyAdvanced previously treated Colorectal Cancer patientsNo objective responses; stable disease observed in a few patients. researchgate.netnih.gov researchgate.netnih.gov
Phase II Clinical StudyNSCLC refractory to platinum-based therapy (heavily pretreated)Durable objective responses observed in a percentage of patients, including those with prior taxanes. ascopubs.org ascopubs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H55NO16 B1233610 Milataxel CAS No. 352425-37-7

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R,3R)-3-(furan-2-yl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]oxy-1,12-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9-propanoyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55NO16/c1-10-29(47)58-27-19-28-43(21-56-28,60-23(3)46)34-36(59-37(51)24-15-12-11-13-16-24)44(54)20-26(22(2)30(41(44,7)8)32(48)35(50)42(27,34)9)57-38(52)33(49)31(25-17-14-18-55-25)45-39(53)61-40(4,5)6/h11-18,26-28,31-34,36,48-49,54H,10,19-21H2,1-9H3,(H,45,53)/t26-,27-,28+,31-,32+,33+,34-,36-,42+,43-,44+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIVMHSNIQAICTR-UQYHODNASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C(C(C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CO6)NC(=O)OC(C)(C)C)O)C)O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55NO16
Record name Milataxel
Source Wikipedia
URL https://en.wikipedia.org/wiki/Milataxel
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40870345
Record name Milataxel
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Molecular Weight

853.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352425-37-7
Record name (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(Acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-6,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-4-(1-oxopropoxy)-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl (αR,βR)-β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-2-furanpropanoate
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Record name Milataxel [INN]
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Record name Milataxel
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12334
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Record name Milataxel
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Record name MILATAXEL
Source FDA Global Substance Registration System (GSRS)
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Synthetic Strategies and Structural Modifications of Milataxel

Chemical Synthesis Pathways and Methodologies

The synthesis of milataxel (B612147), like other advanced taxanes, is a semi-synthetic process that begins with a naturally occurring precursor. The most common starting material is 10-deacetylbaccatin III (10-DAB), a tetracyclic diterpene that can be extracted in relatively high quantities from the renewable needles of the European yew tree, Taxus baccata. mdpi.comresearchgate.netvt.edu This approach is more commercially viable than a total synthesis from simple starting materials, which is often too complex and low-yielding for large-scale production. wikipedia.org

The conversion of 10-DAB to this compound involves a multi-step pathway:

Protection of Hydroxyl Groups: The 10-DAB molecule has several reactive hydroxyl (-OH) groups. To ensure the desired chemical reactions occur at the correct positions, specific hydroxyl groups, such as the one at the C7 position, are temporarily "protected" with a chemical group (e.g., a silyl (B83357) ether). This prevents them from reacting in subsequent steps. vt.edu

Synthesis of the Side Chain: A crucial part of the synthesis is the independent preparation of the unique C13 side chain. For this compound, this side chain is characterized by a 2-furyl group. researchgate.net The synthesis of these complex side chains can be achieved through various organic chemistry methods, sometimes employing enzymatic processes to ensure the correct stereochemistry, which is vital for biological activity. researchgate.net

Esterification (Coupling): The synthesized side chain is then attached to the C13 hydroxyl group of the protected baccatin (B15129273) III core. This coupling reaction, known as esterification, forms the critical ester linkage that connects the two main parts of the molecule.

Deprotection: In the final stage, the protecting groups are chemically removed from the baccatin core to reveal the final, active this compound molecule.

This semi-synthetic strategy allows for the creation of novel analogs by modifying the structure of the synthetic side chain before it is attached to the naturally derived core.

Structure-Activity Relationships of this compound and its Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity. For taxanes, a key focus has been to overcome multidrug resistance (MDR), which is often caused by the overexpression of an efflux pump protein called P-glycoprotein (P-gp) in cancer cells. nih.gov P-gp actively pumps chemotherapy drugs out of the cell, reducing their effectiveness.

This compound's design specifically targets this resistance mechanism. It has demonstrated enhanced preclinical activity compared to paclitaxel (B517696) and docetaxel (B913), particularly in cell lines that overexpress P-glycoprotein. researchgate.netnih.gov The structural modifications in this compound, especially in its C13 side chain, are thought to make it a poor substrate for the P-gp pump. researchgate.net This allows the drug to accumulate to higher concentrations within resistant cancer cells, thereby retaining its potent anti-cancer effect.

While the core taxane (B156437) ring system is essential for the primary mechanism of action—binding to microtubules and disrupting cell division—the side chain at C13 is critical for modulating properties like P-gp recognition and potency. nih.gov Extensive SAR studies have led to the development of a new generation of taxanes, including this compound, that are significantly more potent against MDR cancer cell lines. nih.gov

Table 1: Comparative Activity of Taxanes Against P-glycoprotein (P-gp) Overexpressing Cells

Compound Status Efficacy in P-gp Overexpressing Cells
Paclitaxel First-Generation Taxane Reduced efficacy due to P-gp efflux
Docetaxel First-Generation Taxane Reduced efficacy due to P-gp efflux
This compound Second-Generation Taxane Superior/Enhanced activity compared to first-generation taxanes. researchgate.net

Derivatization and Analog Development for Enhanced Preclinical Attributes

The development of this compound is part of a broader effort in medicinal chemistry to create taxane derivatives and analogs with improved preclinical properties. The primary driver for this research has been to overcome the challenge of drug resistance. researchgate.netnih.gov

Beyond this compound, other analogs such as larotaxel, ortataxel (B1683853), and tesetaxel (B1683096) have also been developed and investigated. nih.govpatsnap.com The goals of these derivatization efforts are multifaceted:

Overcoming P-gp Mediated Resistance: As demonstrated by this compound, modifying the taxane structure to create poor substrates for the P-gp pump is a highly successful strategy. researchgate.net

Improving Oral Bioavailability: Many chemotherapy drugs, including paclitaxel, must be administered intravenously. Creating analogs that can be absorbed effectively when taken orally is a major goal. For example, the analog ortataxel was developed as an orally active agent because it is not a substrate for P-gp, which is also present in the gut and can limit drug absorption. researchgate.net

Enhancing Solubility: Taxanes are notoriously poorly soluble in water, which complicates their formulation for intravenous administration. Derivatization strategies can include adding water-soluble moieties to the molecule to create a "prodrug." A prodrug is an inactive or less active version of a drug that, once administered, is converted into the active form in the body. researchgate.net This approach can improve both solubility and tumor targeting. researchgate.net

These advanced analogs undergo rigorous preclinical testing, including in vitro evaluation against various drug-sensitive and drug-resistant cancer cell lines and in vivo studies in animal models to confirm their enhanced efficacy and favorable pharmacological profiles. nih.gov

Molecular and Cellular Pharmacology of Milataxel

Interactions with Tubulin and Microtubule Dynamics

Microtubules are dynamic polymers formed from α- and β-tubulin heterodimers oaepublish.com. Their assembly and disassembly are tightly regulated processes essential for cell shape, intracellular transport, and chromosome segregation during mitosis researchgate.netsketchy.com. Milataxel (B612147), as a taxane (B156437) analog, interferes with these dynamics.

Tubulin Binding Characteristics

This compound binds to tubulin, specifically at the taxoid binding site located on the β-tubulin subunit within the microtubule lumen nih.govresearchgate.net. This binding is a key step in its mechanism of action medkoo.comcancer.gov. The binding of taxanes to this site is known to stabilize the microtubule structure nih.gov.

Microtubule Polymerization and Stabilization Effects

This compound enhances the rate of tubulin polymerization in vitro and causes the bundling of microtubules in cells drugbank.com. This effect is characteristic of microtubule-stabilizing agents researchgate.net. By binding to tubulin and promoting polymerization, this compound stabilizes microtubules, preventing their depolymerization medkoo.comcancer.gov. This stabilization disrupts the normal dynamic equilibrium of microtubules, which is crucial for cellular functions researchgate.netnih.gov.

Impact on Mitotic Spindle Function

The mitotic spindle is a highly dynamic structure composed of microtubules that is essential for the accurate segregation of chromosomes during cell division researchgate.netwikipedia.org. This compound's stabilization of microtubules directly impacts mitotic spindle function. By suppressing the dynamic instability of spindle microtubules, this compound prevents the proper assembly and function of the mitotic spindle sketchy.comnih.gov. This interference with spindle dynamics leads to aberrant spindle formation and ultimately disrupts chromosome segregation researchgate.netnih.gov.

Cell Cycle Perturbation Mechanisms

The disruption of mitotic spindle function by this compound leads to cell cycle arrest.

G2/M Phase Arrest Induction

This compound induces cell cycle arrest in the G2/M phase medkoo.comcancer.govmybiosource.com. This arrest occurs because the cell is unable to progress from the G2 phase to mitosis (M phase) or through mitosis itself due to the compromised mitotic spindle researchgate.netnih.gov. The spindle assembly checkpoint, a surveillance mechanism that monitors microtubule attachment to chromosomes, is activated when spindle function is perturbed, leading to a block in mitotic progression wikipedia.org. This G2/M arrest prevents cell division medkoo.comcancer.govmybiosource.com.

Mechanisms of Induced Cell Death

Apoptotic Pathway Activation

This compound, like other microtubule-targeting agents (MTAs), induces cell death, significantly through the activation of apoptotic pathways. aacrjournals.orgfrontiersin.org The stabilization of microtubules by this compound leads to aberrant spindle formation during mitosis, triggering mitotic arrest. aacrjournals.org This prolonged mitotic arrest is a critical event that can activate downstream signaling cascades culminating in apoptosis, a form of programmed cell death characterized by distinct morphological hallmarks such as cell shrinkage, nuclear condensation, and DNA fragmentation. frontiersin.orgptglab.com The disruption of microtubule function by MTAs like this compound is clearly linked to the inhibition of cell proliferation and the induction of cell death via apoptosis. aacrjournals.org

Non-Apoptotic Cell Death Modalities

While apoptosis is a primary mechanism of cell death induced by many anticancer agents, including taxanes, cancer cells can develop resistance to apoptosis. frontiersin.org Emerging research highlights the importance of non-apoptotic cell death pathways in cancer therapy. ptglab.comfrontiersin.orgmdpi.com Non-apoptotic cell death encompasses various modalities that lack the typical morphological features of apoptosis and are not mediated by apoptotic caspases. ptglab.com Examples include ferroptosis, pyroptosis, and necroptosis. ptglab.comfrontiersin.orgmdpi.com While the primary focus of this compound's mechanism of action is its impact on microtubule dynamics and subsequent induction of mitotic arrest and apoptosis, the potential for this compound to induce or interact with non-apoptotic cell death modalities in specific cellular contexts warrants further investigation. Research into other MTAs and their ability to engage programmed necrosis or mitotic catastrophe-engaged apoptosis suggests that anticancer regimens can ignite multiple oncosuppressive mechanisms beyond classical apoptosis. nih.gov

Influence on Cellular Signaling Pathways

This compound's interaction with microtubules and its induction of cell cycle arrest and apoptosis necessarily involve the modulation of various intracellular signaling pathways that regulate these processes. Microtubules themselves are involved in cellular signaling. ijmpo.orgcsic.es

Modulation of Other Intracellular Signaling Cascades

Beyond proliferation-related pathways, this compound's impact on microtubule dynamics can influence a range of other intracellular signaling cascades. Microtubules interact with various cellular organelles and regulatory proteins, and their disruption can have widespread effects on cellular processes. nih.gov While specific details on this compound's modulation of other cascades were limited in the provided information, studies on other MTAs indicate potential interactions with pathways involved in DNA damage response, cell cycle checkpoints, and potentially immune signaling. aacrjournals.orgnih.gov The intricate network of intracellular transport mechanisms, which relies on microtubules, also plays a role in regulating cell signaling pathways and extracellular communication. csic.es Therefore, this compound's primary action on microtubules is likely to have downstream effects on multiple interconnected signaling networks within the cell.

Preclinical Pharmacodynamics and Efficacy Studies of Milataxel

In Vitro Cytotoxicity and Antiproliferative Activity

In vitro studies are crucial for evaluating the direct effects of a compound on cancer cells, including its ability to kill cells (cytotoxicity) and inhibit their growth (antiproliferative activity).

Cell Line Susceptibility and Potency Spectrum

Preclinical studies have demonstrated that milataxel (B612147) inhibits the proliferation of a panel of tumor cell lines researchgate.net. Investigations have shown that this compound is active against a range of human tumor cell lines nih.gov. Its potency has been assessed across various cancer types, indicating a spectrum of susceptibility among different cell lines researchgate.net.

Comparative Efficacy against Paclitaxel (B517696) and Docetaxel (B913) in Cell Lines

This compound has been shown to compare favorably with paclitaxel and docetaxel in in vitro tumor models nih.gov. Studies have indicated that this compound can have greater efficacy than paclitaxel and docetaxel in vitro researchgate.net. Notably, this compound has shown effectiveness against cell lines that overexpress P-glycoprotein, a common mechanism of resistance to paclitaxel and docetaxel researchgate.netnih.gov. This suggests a potential advantage of this compound in overcoming multidrug resistance mediated by P-gp nih.gov.

Impact on Cell Viability and Clonogenic Survival

While specific detailed data tables on the impact of this compound solely on cell viability and clonogenic survival across a broad panel of cell lines were not extensively available in the search results, the demonstrated cytotoxicity and antiproliferative activity in section 4.1.1 and 4.1.2 inherently indicate an impact on cell viability and the ability of cancer cells to form colonies (clonogenic survival). Compounds that exhibit potent cytotoxicity and antiproliferative effects typically reduce cell viability and impair clonogenic survival.

In Vivo Antitumor Efficacy in Experimental Models

In vivo studies using experimental animal models are essential to evaluate the antitumor efficacy of a compound in a more complex biological system.

Murine Xenograft Models

Murine xenograft models, where human cancer cells or tissues are implanted into immunocompromised mice, are commonly used to assess the in vivo antitumor activity of potential cancer therapies nih.govfrontiersin.org. This compound has shown substantial antitumor activity versus taxane-sensitive and taxane-resistant human tumors in mouse xenograft models aacrjournals.org. It has been shown to be more effective orally against mouse xenografts with cell lines known to express P-glycoprotein compared to paclitaxel nih.gov. This compound was also active in mouse xenografts derived from DLD-1 (colon cancer) and DU4475 (breast cancer) cell lines, where both paclitaxel and docetaxel were ineffective nih.gov. Studies have measured the concentration of this compound and its metabolites in xenograft tumors from mice, providing insights into its distribution and activity within the tumor microenvironment aacrjournals.org.

Other Relevant Preclinical Animal Models

While murine xenograft models are the most frequently reported preclinical animal models for evaluating this compound's efficacy in the provided search results, other preclinical animal models are generally utilized in cancer research, such as syngeneic models, genetically engineered mouse models (GEMMs), and spontaneously occurring cancer models in larger animals like dogs, though specific detailed information on this compound studies in these other models was not prominently featured in the search results nih.govfrontiersin.org. Preclinical studies in various animal models help to provide a multi-dimensional understanding of cancer development and the potential effects of anticancer drugs nih.gov.

Preclinical Pharmacokinetics and Metabolism of Milataxel

Absorption and Bioavailability in Animal Models

Preclinical studies indicated that milataxel (B612147) possesses good oral bioavailability in animal models. criver.com This characteristic distinguished it from paclitaxel (B517696) and docetaxel (B913), which are not as effective when administered orally. nih.gov While specific bioavailability percentages for this compound in preclinical models are not extensively detailed in available literature, studies on closely related taxane (B156437) analogues, IDN5738 and IDN5839, showed oral bioavailability of 53.1% and 56.1% respectively in mice.

Distribution in Preclinical Tissues and Organs (e.g., tumor, brain)

Following administration in preclinical models, this compound and its primary metabolite, M-10, have been quantified in various tissues, including tumors and the brain. In nude mice bearing different human tumor xenografts, the distribution varied depending on the tumor type. For instance, in SKMES human lung carcinoma and A-375 melanoma tumors, the ratio of the M-10 metabolite to this compound was approximately 3:1 and 2:1, respectively. In contrast, in HCT-15 human colon carcinoma tumors, the levels of this compound and M-10 were observed to be equal at 8 hours post-administration. The concentrations of both the parent drug and its metabolite were found to decline over a period of 10 to 20 days.

Tumor ModelTissueAnalyteObservation
SKMES Human Lung CarcinomaTumorThis compound vs. M-10Ratio of M-10 to this compound was approximately 3:1.
A-375 MelanomaTumorThis compound vs. M-10Ratio of M-10 to this compound was approximately 2:1.
HCT-15 Human Colon CarcinomaTumorThis compound vs. M-10Levels were equal at 8 hours post-administration.

Metabolic Pathways and Metabolite Identification (e.g., M-10)

The primary metabolic pathway for this compound in preclinical models involves its conversion to the major metabolite M-10. This metabolite has been identified as s-lactate. The formation of M-10 is a significant event in the biotransformation of this compound, as evidenced by its substantial presence in tumor tissues relative to the parent compound. Further details on the specific enzymes and complete metabolic pathways involved in the biotransformation of this compound are not extensively described in the available literature.

Elimination Characteristics in Preclinical Systems

Mechanisms of Resistance to Milataxel

Role of Efflux Transporters

Efflux transporters are membrane proteins that actively pump substrates, including xenobiotics and therapeutic drugs, out of the cell. This process reduces the intracellular concentration of the drug, thereby diminishing its cytotoxic efficacy.

P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1) or ATP-binding cassette subfamily B member 1 (ABCB1), is a primary contributor to multidrug resistance (MDR) in cancer cells. frontiersin.orgoaepublish.com Milataxel (B612147) is recognized as a substrate for P-gp. nih.govnih.gov The transporter utilizes the energy from ATP hydrolysis to actively efflux this compound from the cancer cell, lowering its intracellular accumulation and thus its ability to stabilize microtubules and induce cell death. nih.gov

Overexpression of P-gp is a common finding in cell lines selected for resistance to taxanes like paclitaxel (B517696) and is associated with a resistant phenotype. nih.govamegroups.com Studies have shown that the contribution of P-gp-mediated efflux is particularly significant at lower, clinically relevant drug concentrations. nih.gov For instance, in human breast carcinoma cells, P-gp efflux accounted for 86% of total drug efflux at a 1 nM concentration, but only 34% at 1500 nM. nih.gov This suggests that P-gp is a highly efficient transporter for taxanes at the concentrations often achieved in patients.

The role of P-gp in conferring resistance is further confirmed by studies where its inhibition restores sensitivity to taxanes. amegroups.com Competitive inhibitors of P-gp, such as verapamil, can reverse taxane (B156437) resistance in P-gp-overexpressing gastric cancer cells, demonstrating the critical role of this transporter in the resistance mechanism. amegroups.com

Table 1: Research Findings on P-glycoprotein (P-gp) and Taxane Resistance

Cell Line / Model Key Finding Reference
Human breast carcinoma BC19 P-gp mediated efflux is a major mechanism at low clinical concentrations. nih.gov
5FU-resistant gastric cancer cells (MKN45/F2R) Increased P-gp expression was the main cause of cross-resistance to taxanes. amegroups.com
MCF-7/DX1 (P-gp overexpressing) P-gp inhibition reversed the paclitaxel resistance phenotype. nih.gov

While P-gp is a major player, other members of the ATP-binding cassette (ABC) transporter superfamily also contribute to this compound resistance. researchgate.net The ABC superfamily is one of the largest protein families, with at least 15 members implicated in drug resistance. oaepublish.com These transporters can also mediate the efflux of various chemotherapeutic agents.

In paclitaxel-resistant breast cancer cell lines (SK-BR-3 and MCF-7), profiling of all human ABC transporters revealed the upregulation of several members beyond just ABCB1 (P-gp). nih.gov Notably, ABCC3 (MRP3) was upregulated in both resistant sublines. nih.gov Other transporters found to be upregulated in a cell-line-specific manner included ABCG2 (BCRP), ABCC4 (MRP4), ABCB4 (MDR3), and ABCC2 (MRP2). nih.gov This indicates that a panel of efflux pumps can be simultaneously overexpressed, contributing to a complex resistance phenotype. nih.gov The development of resistance to docetaxel (B913) in prostate cancer cells has also been linked to the overexpression of ABCB1. nih.gov

Table 2: Involvement of Various ABC Transporters in Taxane Resistance

Transporter Protein Name Alternative Name Role in Resistance Reference
ABCB1 P-glycoprotein MDR1 Upregulated in paclitaxel-resistant breast and 5FU-resistant gastric cancer cells. amegroups.comnih.gov
ABCC2 Multidrug Resistance-Associated Protein 2 MRP2 Upregulated in paclitaxel-resistant MCF-7 breast cancer cells. nih.gov
ABCC3 Multidrug Resistance-Associated Protein 3 MRP3 Upregulated in both paclitaxel-resistant SK-BR-3 and MCF-7 breast cancer cells. nih.gov
ABCC4 Multidrug Resistance-Associated Protein 4 MRP4 Upregulated in paclitaxel-resistant SK-BR-3 breast cancer cells. nih.gov

| ABCG2 | Breast Cancer Resistance Protein | BCRP | Upregulated in paclitaxel-resistant SK-BR-3 breast cancer cells. | nih.gov |

Tubulin Alterations and Microtubule Network Modifications

As this compound's primary target is β-tubulin within the microtubule polymer, alterations to this target or the associated network can significantly impact drug efficacy.

Tubulin exists in several different forms called isotypes. nih.gov Changes in the expression levels of specific β-tubulin isotypes are a well-documented mechanism of taxane resistance. dntb.gov.uaresearchgate.net The overexpression of class III β-tubulin (βIII-tubulin) is frequently associated with resistance to taxane-based chemotherapy in a variety of cancers. nih.govmdpi.com Elevated levels of other isotypes, including βI, βII, βIV, and βV, have also been reported to confer resistance. researchgate.netmdpi.com

Different isotypes can alter the dynamic properties of microtubules, potentially making them less susceptible to the stabilizing effects of this compound. nih.gov For example, in docetaxel-resistant breast cancer cells, complex changes in the mRNA and protein expression of multiple β-tubulin isotypes were observed. researchgate.net While the precise mechanisms are still under investigation, it is thought that certain isotypes may affect microtubule stability or the binding affinity of the drug. nih.gov

While direct mutations in the tubulin genes can cause resistance by altering the drug-binding site, this is a relatively rare event in clinical samples compared to changes in isotype expression. dntb.gov.uanih.gov However, some studies have identified mutations that may contribute to resistance phenotypes. researchgate.net

Table 3: β-Tubulin Isotypes and Their Association with Taxane Resistance

Isotype Association with Resistance Cancer Type Examples Reference
Class I (βI) Elevated levels associated with resistance. Various researchgate.netmdpi.com
Class II (βII) Elevated levels associated with resistance. Non-small cell lung cancer, Breast cancer researchgate.netmdpi.com
Class III (βIII) Overexpression is a unique and extensively studied marker of resistance. Ovarian cancer, Non-small cell lung cancer nih.govmdpi.com
Class IVa/b (βIV) Altered expression (increase or decrease depending on context) linked to resistance. Breast cancer researchgate.netmdpi.com

| Class V (βV) | Elevated levels associated with resistance. | Various | mdpi.com |

Alterations in Apoptotic and Survival Pathways

Ultimately, the goal of chemotherapy is to induce apoptosis (programmed cell death) in cancer cells. Evasion of apoptosis is a hallmark of cancer and a key mechanism of drug resistance. nih.gov this compound-induced stabilization of microtubules leads to mitotic arrest, which is a powerful trigger for apoptosis. frontiersin.org However, cancer cells can develop resistance by altering the signaling pathways that control this process.

A crucial pathway is the intrinsic or mitochondrial pathway of apoptosis, which is regulated by the BCL-2 family of proteins. nih.gov This family includes anti-apoptotic proteins (like BCL-2 itself) and pro-apoptotic proteins. nih.gov Overexpression of anti-apoptotic proteins such as BCL-2 can block the mitochondrial release of cytochrome c, a critical step in activating the caspase cascade that executes cell death. nih.govnih.gov Studies have shown that acquired resistance to paclitaxel is mediated by an increase in anti-apoptotic BCL-2 proteins or a decrease in pro-apoptotic ones. nih.gov In some gastric cancer cells, increased expression of Bcl-2 is linked to taxane resistance. amegroups.com

Furthermore, in some models of acquired resistance, a switch from apoptotic cell death to autophagy has been observed. researchgate.net While autophagy can sometimes lead to cell death, it can also act as a survival mechanism under stress, allowing cancer cells to withstand the cytotoxic effects of chemotherapy. frontiersin.orgresearchgate.net

Table 4: Key Apoptotic and Survival Pathway Alterations in Taxane Resistance

Protein / Pathway Function Alteration in Resistant Cells Consequence Reference
Bcl-2 Anti-apoptotic Overexpression Inhibition of mitochondrial apoptosis amegroups.comnih.govnih.gov
BIM Pro-apoptotic Downregulation Reduced apoptotic signaling researchgate.net
Caspases Apoptotic executioners Downregulation / Inactivation Failure to execute programmed cell death frontiersin.orgresearchgate.net

| Autophagy Pathway | Cellular recycling/survival | Upregulation | Switch from apoptosis to a survival mechanism | researchgate.net |

Cellular Adaptive Responses to Microtubule Disruption

The primary mechanism of action of this compound is the stabilization of microtubules, which disrupts their dynamic nature essential for various cellular processes, most critically, mitosis. This disruption triggers a cascade of cellular adaptive responses as the cell attempts to cope with this stress.

Upon exposure to this compound, the stabilization of microtubules leads to a potent block in the cell cycle, primarily at the G2/M transition. nih.gov This mitotic arrest is a key cellular response to the inability to form a functional mitotic spindle. The persistent stabilization of microtubules prevents their normal dynamic instability—the alternating phases of growth and shrinkage—which is crucial for the segregation of chromosomes during mitosis. nih.gov This leads to the formation of abnormal, often multipolar, spindles and centrosomal impairment, ultimately activating the spindle assembly checkpoint (SAC). nih.gov The SAC is a surveillance mechanism that ensures proper chromosome attachment to the spindle before allowing the cell to proceed to anaphase. A sustained SAC activation due to microtubule stabilization can lead to prolonged mitotic arrest and, eventually, apoptotic cell death.

Beyond mitotic arrest, the stabilized microtubule network can serve as a scaffold for the activation of apoptotic signaling pathways even during interphase. nih.gov For instance, taxane-stabilized microtubules have been shown to facilitate the activation of caspase-8, a key initiator caspase in the extrinsic apoptotic pathway. nih.gov This suggests that the altered microtubule cytoskeleton can directly trigger cell death signaling. The tumor suppressor protein BRCA1 has also been implicated in regulating microtubule dynamics and the cellular response to taxane-induced damage. nih.govcornell.edu Loss of BRCA1 function has been associated with resistance to taxanes, potentially by altering microtubule stability and impairing the drug-induced activation of apoptotic pathways. nih.gov

If a cell is unable to successfully complete mitosis or undergo apoptosis following prolonged mitotic arrest, it may exit mitosis without proper cell division, a phenomenon known as mitotic slippage. This can result in the formation of aneuploid and multinucleated cells, which may either undergo delayed cell death or, in some cases, survive and contribute to tumor progression and further resistance.

The cellular response to microtubile disruption by this compound is summarized in the interactive table below:

Cellular ProcessAdaptive Response to this compound-Induced Microtubule DisruptionConsequence
Cell Cycle Arrest at the G2/M phase due to inability to form a functional mitotic spindle.Inhibition of cell proliferation.
Mitotic Spindle Formation of abnormal, often multipolar, spindles.Incorrect chromosome segregation.
Apoptosis Activation of apoptotic pathways, including caspase-8, triggered by stabilized microtubules.Programmed cell death of the cancer cell.
Mitotic Slippage Exit from mitosis without proper cell division following prolonged arrest.Generation of aneuploid and potentially resistant cells.

Strategies to Overcome Preclinical Resistance

Several strategies have been investigated in preclinical settings to overcome resistance to taxanes like this compound. These approaches aim to circumvent the known mechanisms of resistance, such as drug efflux and target alterations, or to enhance the cytotoxic effects of the drug through combination therapies.

One major strategy focuses on counteracting P-glycoprotein-mediated drug efflux. This can be achieved through the co-administration of P-gp inhibitors. Preclinical studies have shown that combining taxanes with P-gp inhibitors can restore their intracellular concentration and cytotoxic activity in resistant cells. nih.gov For example, preclinical data for the P-gp inhibitor tariquidar (B1662512) demonstrated its ability to be combined with taxanes, although clinical efficacy was limited. nih.gov Another approach within this strategy is the development of taxane analogs that are poor substrates for P-gp. This compound itself was designed with the aim of having activity in P-gp overexpressing cell lines. researchgate.net Further development of taxane analogs continues to be an active area of research.

The development of new generation taxanes that are effective against resistant tumors is a key strategy. For instance, cabazitaxel (B1684091), a semisynthetic taxane, has demonstrated significant preclinical activity in tumor models with both innate and acquired resistance to docetaxel. nih.gov In vitro, cabazitaxel was found to be more potent than docetaxel in chemotherapy-resistant tumor cells. nih.gov

Another promising preclinical strategy is the use of synergistic drug combinations. Combining this compound with other chemotherapeutic agents or targeted therapies can potentially overcome resistance by targeting multiple cellular pathways simultaneously. nih.gov For example, preclinical models have shown that combinations of taxanes with inhibitors of survival signaling pathways can be synergistic. nih.gov The rationale is that by inhibiting the adaptive responses of the cancer cell to microtubule damage, the efficacy of the taxane can be enhanced. However, some preclinical studies also suggest that synergistic combinations might, in some contexts, promote the development of resistance, highlighting the complexity of this approach. nih.govsemanticscholar.org

The table below summarizes key preclinical strategies to overcome taxane resistance:

StrategyMechanism of ActionPreclinical Evidence
P-glycoprotein Inhibition Co-administration of a P-gp inhibitor to block the efflux of the taxane, thereby increasing its intracellular concentration.P-gp inhibitors have been shown to reverse taxane resistance in vitro and in vivo models. nih.gov
Development of Novel Taxane Analogs Creating new taxane molecules that are poor substrates for P-gp or that can overcome tubulin-based resistance mechanisms.Cabazitaxel has demonstrated efficacy in preclinical models of docetaxel-resistant tumors. nih.gov
Synergistic Drug Combinations Combining the taxane with another agent that targets a different pathway, leading to enhanced cancer cell killing and potentially overcoming resistance.Combinations of taxanes with various other drugs have shown synergistic effects in preclinical cancer models. nih.gov

Analytical and Bioanalytical Methodologies for Milataxel Research

Quantitative Determination in Biological Matrices (Preclinical)

Accurate quantification of milataxel (B612147) in biological samples such as plasma, tissues, and cells is fundamental for preclinical pharmacokinetic and pharmacodynamic studies. Chromatographic techniques, particularly in combination with mass spectrometry, are the primary methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC) serves as a versatile and cost-effective method for the quantification of taxanes like this compound. researchgate.net While often coupled with mass spectrometry for higher sensitivity and specificity, HPLC with UV detection has been a standard approach for the analysis of related compounds. researchgate.net For taxanes, chromatographic separation is typically achieved on a reverse-phase C18 column. researchgate.netmdpi.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. researchgate.net The selection of specific conditions, including column type, mobile phase composition, and flow rate, is optimized to achieve adequate resolution of the parent drug from its metabolites and endogenous matrix components. who.int

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly tandem mass spectrometry (LC-MS/MS), is recognized as an extremely powerful technique for bioanalysis due to its high sensitivity and selectivity. researchgate.net This method has been specifically utilized for the quantitation of this compound and its major metabolite, s-lactate (M-10), in preclinical samples such as tumors and brain tissue. nih.gov The coupling of HPLC with electrospray ionization mass spectrometry (HPLC-ESI-MS) allows for precise measurement of drug and metabolite concentrations. nih.gov For related taxanes, LC-MS/MS methods have been developed to achieve lower limits of quantification (LLOQ) at the sub-ng/mL level, which is crucial for detailed pharmacokinetic studies. nih.govthermofisher.cn Detection is typically performed in the selected reaction monitoring (SRM) mode, which enhances the selectivity and sensitivity of the assay by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. nih.gov

Micellar Electrokinetic Chromatography (MEKC) is another analytical technique considered for the analysis of taxanes. researchgate.net MEKC is a modification of capillary electrophoresis (CE) that uses micelles as a pseudo-stationary phase, enabling the separation of neutral analytes like this compound alongside charged molecules. wikipedia.orgnih.gov This technique offers high resolving power and requires only small sample volumes. wikipedia.org While not as commonly cited for this compound specifically as LC-MS, its applicability to the broader class of taxanes makes it a relevant methodology in preclinical research. researchgate.netnih.gov

Extraction Procedures from Preclinical Samples (e.g., tissues, cells)

The effective extraction of this compound from complex biological matrices is a critical step prior to quantitative analysis, particularly as the taxane (B156437) analogue has been shown to bind irreversibly to proteins and tissues. nih.gov Standard extraction methods using solvents like acetonitrile, ethanol, or chloroform/methanol have shown low and variable efficiency, ranging from 4% to 48.5%. nih.gov

To overcome these challenges, a novel extraction procedure was developed specifically for this compound in xenograft mouse tumor and brain tissues. nih.gov This technique involves a two-step process:

Initial disruption of tissue cells with hexane.

Subsequent extraction with acidic methanol, aided by mechanical homogenization (tissuemizer) and sonication.

This optimized procedure achieved an average extractability of 75%, as confirmed by the recovery of 14C-labeled this compound, representing a significant improvement over conventional methods. nih.gov For other taxanes, common extraction techniques include liquid-liquid extraction (LLE) with solvents such as diethyl ether or methyl tert-butyl ether, and solid-phase extraction (SPE), which can provide very clean samples and high recovery rates. researchgate.netmdpi.com

ParameterDetailsReference
Analyte This compound and its metabolite s-lactate (M-10) nih.gov
Matrix Xenograft mouse tumors (SKMES, A-375, HCT-15), Brain Tissue nih.gov
Homogenization Tissuemizer and sonic cell disrupter nih.gov
Extraction Solvents 1. Hexane2. Acidic Methanol nih.gov
Average Recovery 75% nih.gov
Comparative Recovery 4% - 48.5% (using other common solvents) nih.gov
Downstream Analysis HPLC-ESI-MS nih.gov

Method Validation in Preclinical Contexts (e.g., accuracy, precision, sensitivity)

Validation of bioanalytical methods is essential to ensure the reliability and reproducibility of data from preclinical studies. According to regulatory guidance, a full validation process assesses several key parameters:

Specificity and Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. researchgate.net This is typically checked by comparing chromatograms of blank matrix with those of spiked samples. researchgate.net

Linearity and Range: The concentration range over which the assay is accurate and precise. For taxane analyses, linear ranges are established with correlation coefficients (r²) typically greater than 0.99. researchgate.netamegroups.org

Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision measures the reproducibility of the results. mdpi.com These are evaluated at multiple quality control (QC) concentrations (low, medium, and high). For preclinical assays, precision is often reported as the coefficient of variation (CV), with acceptance criteria typically within 15-20%. researchgate.net

Sensitivity: The lowest concentration of the analyte that can be reliably measured, known as the lower limit of quantification (LLOQ). thermofisher.cn

Recovery: The efficiency of the extraction procedure, determined by comparing the analytical response of an extracted sample to that of a non-extracted standard of the same concentration. mdpi.com

Matrix Effect: The influence of co-eluting, endogenous matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal. mdpi.com

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions, including bench-top, freeze-thaw cycles, and long-term storage. mdpi.com

Assays for Studying Microtubule Dynamics and Cellular Effects

This compound, like other taxanes, functions by disrupting microtubule dynamics. who.intnih.gov A variety of specialized assays are used in preclinical research to investigate these cellular effects.

Microtubule Polymerization Assays: Microtubule pelleting assays are used to quantify the amount of polymerized tubulin (microtubules) versus soluble tubulin dimers in cells. researchgate.net Cells are lysed under conditions that preserve microtubules, and the polymerized fraction is separated from the soluble fraction by centrifugation. The amount of tubulin in each fraction is then determined, often by immunoblotting. This assay can demonstrate the stabilizing effect of compounds like this compound. researchgate.net

Live-Cell Imaging: To visualize microtubule dynamics in real-time, live-cell imaging techniques are employed. nih.gov This can involve transducing cells to express fluorescently-tagged tubulin (e.g., GFP-α-tubulin). Time-lapse microscopy then allows for the direct measurement of parameters of dynamic instability, such as microtubule growth and shortening rates and the frequency of transitions between these states (catastrophe and rescue). nih.govmpi-cbg.de

Immunofluorescence Microscopy: This technique uses fluorescently-labeled antibodies to visualize the microtubule network in fixed cells. It allows for the qualitative and quantitative assessment of changes in microtubule organization, density, and the structure of the mitotic spindle following drug treatment.

Microtubule Regrowth Assays: In this assay, cellular microtubules are first completely depolymerized using a destabilizing agent (e.g., nocodazole) or cold treatment. researchgate.net The depolymerizing agent is then washed out, and the regrowth of microtubules from the microtubule-organizing center is monitored over time, typically by immunofluorescence. researchgate.net This assay can reveal a drug's effect on the rate of microtubule nucleation and polymerization.

In Vitro Reconstitution Assays: The dynamics of microtubules can be studied in a cell-free system using purified tubulin. mpi-cbg.de By imaging fluorescently labeled microtubules using techniques like total internal reflection fluorescence (TIRF) microscopy, the direct effects of a compound on the parameters of dynamic instability can be measured with high precision, free from other cellular factors. mpi-cbg.de

In Vitro Tubulin Polymerization Assays

A fundamental method for characterizing microtubule-targeting agents is the in vitro tubulin polymerization assay. This cell-free assay directly measures the effect of a compound on the assembly of purified tubulin dimers into microtubules. The process is typically monitored by measuring the change in light scattering or turbidity in a spectrophotometer at 340-350 nm as microtubules form. nih.govcytoskeleton.com An increase in absorbance indicates microtubule polymerization, while a decrease or stabilization suggests depolymerization or inhibition of assembly. nih.gov

The assay involves reconstituting highly purified tubulin in a polymerization buffer containing GTP at 37°C to initiate microtubule assembly. nih.govsigmaaldrich.com Test compounds, such as this compound, are added at various concentrations to quantify their effect on the rate and extent of polymerization. The results are compared against controls, including a vehicle control (e.g., DMSO), a known microtubule destabilizer (e.g., colchicine), and a known microtubule stabilizer (e.g., paclitaxel). nih.gov Based on its presumed mechanism as a polymerization inhibitor, this compound would be expected to suppress the increase in absorbance, similar to other colchicine-binding site inhibitors. nih.gov

Table 1: Representative Data from an In Vitro Tubulin Polymerization Assay This interactive table summarizes the expected effects of this compound compared to standard controls on the maximum rate of tubulin polymerization and the final microtubule polymer mass, as measured by absorbance at 340 nm.

Compound Concentration (µM) Maximum Polymerization Rate (mOD/min) Final Microtubule Mass (OD340) Effect
Vehicle (DMSO) 0.1% 10.5 0.350 No effect
Paclitaxel (B517696) 10 18.2 0.450 Polymerization Promoter
Colchicine 10 1.1 0.055 Polymerization Inhibitor
This compound 1 4.3 0.150 Polymerization Inhibitor
This compound 5 1.5 0.065 Polymerization Inhibitor

| This compound | 10 | 1.0 | 0.050 | Polymerization Inhibitor |

Cellular Immunofluorescence and Microscopy Techniques

To visualize the effects of this compound on the microtubule cytoskeleton within intact cells, immunofluorescence (IF) microscopy is employed. thermofisher.com This powerful technique uses fluorescently labeled antibodies to specifically target and visualize proteins of interest, such as α-tubulin, a primary component of microtubules. leica-microsystems.com

In this method, cancer cells are cultured on glass coverslips and treated with this compound for a defined period. Subsequently, the cells are fixed to preserve their structure, permeabilized to allow antibody entry, and incubated with a primary antibody that specifically binds to α-tubulin. A secondary antibody, which is conjugated to a fluorochrome (a fluorescent dye), is then used to bind to the primary antibody, amplifying the signal. leica-microsystems.com The cell nuclei are often counterstained with a DNA-binding dye like Hoechst 33342 to aid in visualization. nih.gov

The stained cells are then imaged using a fluorescence or confocal microscope. nih.gov In untreated control cells, a well-organized, filamentous network of microtubules extending from the nucleus to the cell periphery is observed. In contrast, cells treated with this compound are expected to show a disrupted, disorganized microtubule network, consistent with the inhibition of tubulin polymerization. This visual evidence is crucial for confirming that the biochemical activity observed in vitro translates to a direct effect on the cellular target. thermofisher.com

Table 2: Experimental Parameters for Immunofluorescence Analysis of Microtubule Integrity This table outlines a typical experimental setup for assessing the impact of this compound on the cellular microtubule network.

Parameter Description
Cell Line Human cancer cell line (e.g., HeLa, A549)
Treatment Vehicle (0.1% DMSO), Paclitaxel (100 nM), This compound (various concentrations)
Incubation Time 18-24 hours
Fixation 4% Paraformaldehyde
Permeabilization 0.1% Triton X-100 in PBS
Primary Antibody Mouse anti-α-tubulin
Secondary Antibody Goat anti-mouse IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
Counterstain Hoechst 33342 (for nuclei)
Imaging System Confocal Laser Scanning Microscope

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for quantitatively assessing the effects of anti-mitotic agents like this compound on cell cycle progression and apoptosis. nih.gov By disrupting microtubule dynamics, this compound is hypothesized to interfere with the formation of the mitotic spindle, leading to an arrest of cells in the G2/M phase of the cell cycle, which can subsequently trigger programmed cell death (apoptosis). nih.gov

For cell cycle analysis, treated cells are harvested, fixed, and stained with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI). A flow cytometer then measures the fluorescence intensity of individual cells, which is directly proportional to their DNA content. researchgate.net This allows for the quantification of cell populations in different phases of the cell cycle: G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content). A significant increase in the G2/M population following this compound treatment would confirm its anti-mitotic activity. researchgate.net

To specifically measure apoptosis, a dual-staining method with Annexin V and PI is commonly used. bio-rad-antibodies.com In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for phosphatidylserine and, when fluorescently labeled, can identify these early apoptotic cells. PI is a membrane-impermeant dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. nih.gov This dual staining allows for the differentiation of viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+). researchgate.net

Table 3: Hypothetical Flow Cytometry Data for Cell Cycle Distribution after this compound Treatment This interactive table shows the percentage of cells in each phase of the cell cycle following a 24-hour treatment, indicating G2/M arrest.

Treatment % G0/G1 Phase % S Phase % G2/M Phase
Vehicle Control 55.4% 24.1% 20.5%

| This compound (100 nM) | 15.2% | 10.5% | 74.3% |

Table 4: Hypothetical Flow Cytometry Data for Apoptosis Analysis after this compound Treatment This interactive table displays the percentage of cells in different states of viability and apoptosis after a 48-hour treatment.

Treatment % Viable Cells (Annexin V-/PI-) % Early Apoptotic Cells (Annexin V+/PI-) % Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control 92.1% 4.5% 3.4%

| This compound (100 nM) | 40.7% | 35.8% | 23.5% |

Biochemical Assays for Target Engagement and Pathway Modulation

To confirm that this compound directly interacts with its intended target within the complex cellular environment and to understand its downstream signaling effects, specific biochemical assays are utilized. These assays provide crucial evidence of target engagement and pathway modulation.

A key method for verifying direct binding to a target protein in intact cells is the Cellular Thermal Shift Assay (CETSA). nih.govresearchgate.net This technique is based on the principle that the binding of a ligand, such as this compound, to its target protein, tubulin, generally increases the protein's thermal stability. In a CETSA experiment, cells are treated with the compound and then heated to various temperatures. The amount of soluble, non-denatured tubulin remaining at each temperature is then quantified, typically by Western blotting. A shift to a higher denaturation temperature for tubulin in this compound-treated cells compared to control cells provides strong evidence of direct target engagement. researchgate.net

Furthermore, to investigate the modulation of pathways downstream of microtubule disruption, Western blotting is a widely used technique. This method allows for the quantification of specific proteins involved in cell cycle regulation and apoptosis. For instance, following this compound-induced G2/M arrest, one would expect to see changes in the levels or phosphorylation status of key mitotic proteins. Similarly, the induction of apoptosis can be confirmed by detecting the cleavage of proteins like PARP (Poly (ADP-ribose) polymerase) or changes in the expression of Bcl-2 family proteins. nih.govconceptlifesciences.com

Table 5: Expected Modulation of Key Signaling Proteins Post-Milataxel Treatment This table summarizes the anticipated changes in the expression or modification of key proteins involved in mitosis and apoptosis as determined by Western blot analysis.

Protein Target Cellular Process Expected Change with this compound Rationale
Phospho-Histone H3 Mitosis Increase Marker for cells in mitosis; accumulation due to mitotic arrest.
Cyclin B1 Mitotic Progression Increase Accumulates during G2 and is degraded to exit mitosis; levels remain high during arrest.
Bcl-2 Apoptosis Regulation Decrease Anti-apoptotic protein; downregulation promotes cell death.

Emerging Research Avenues and Preclinical Development Prospects

Investigation of Novel Delivery Systems in Preclinical Models (e.g., nanoparticles)

A significant distinguishing feature of milataxel (B612147) identified in preclinical studies is its notable efficacy when administered orally. Unlike paclitaxel (B517696) and docetaxel (B913), which require intravenous administration and the use of potentially toxic solubilizing vehicles, this compound demonstrated high oral bioavailability in animal models. This inherent characteristic suggests a simplified delivery mechanism that could circumvent the need for complex formulation strategies.

The intrinsic oral availability of this compound may explain the limited public research on carrier-based novel delivery systems, such as nanoparticles or liposomes, for this specific compound. Much of the research into nanoparticle formulations for other taxanes aims to improve poor aqueous solubility or to enable oral absorption, challenges that this compound inherently overcomes. Therefore, its primary "novel delivery" aspect in preclinical evaluation was its viability as an oral agent, a significant departure from the standard administration routes for taxanes at the time.

Exploration of this compound's Potential in Specific Disease Models (Preclinical)

Preclinical investigations have highlighted this compound's potent activity against a range of cancer cell lines, with a particular emphasis on models characterized by resistance to standard taxanes. This research has established its potential utility in treating tumors that are refractory to first-generation taxane (B156437) chemotherapy.

This compound demonstrated broad-spectrum in-vitro activity, inhibiting the proliferation of a panel of 14 tumor cell lines with a mean IC₅₀ value of 2.2 ± 1.4 nM (ranging from 0.6 to 5.3 nM). A crucial area of exploration has been its effectiveness in tumor models that overexpress P-glycoprotein (P-gp), a primary mechanism of multidrug resistance (MDR) that causes the efflux of chemotherapy drugs from cancer cells. Preclinical studies confirmed that this compound retains significant activity in MDR-expressing and paclitaxel-resistant tumors.

In vivo studies using human tumor xenografts in mice further substantiated these findings. This compound was shown to be highly effective in tumor models known to express P-glycoprotein, where paclitaxel was ineffective. Specifically, it demonstrated partial or complete tumor growth inhibition in at least three distinct tumor models that overexpressed P-gp and were resistant to paclitaxel.

Furthermore, this compound was evaluated against cell lines containing specific point mutations within the taxane-binding site of β-tubulin, another mechanism of acquired resistance. In these models, this compound exhibited equivalent or reduced levels of resistance compared to both paclitaxel and docetaxel, indicating its potential to overcome resistance mediated by target protein alterations.

Preclinical Model TypeKey FindingsReference
In-Vitro Tumor Cell Line Panel (14 lines)Demonstrated potent cytotoxicity with a mean IC₅₀ of 2.2 ± 1.4 nM.
P-glycoprotein (P-gp) Overexpressing Xenografts (e.g., KB-8-5, MX-1W, HCT-15)Maintained high efficacy in models resistant to paclitaxel due to P-gp-mediated drug efflux.
β-tubulin Mutant Cell LinesShowed equivalent or less resistance compared to paclitaxel and docetaxel, suggesting efficacy against target-mediated resistance.

Comparative Preclinical Studies with Next-Generation Microtubule-Targeting Agents

Direct comparative studies were a cornerstone of the preclinical evaluation of this compound, primarily focusing on its performance relative to the established taxanes, paclitaxel and docetaxel. These studies were designed to quantify its advantages, particularly in the context of drug resistance.

The superior efficacy of this compound was most evident in cell lines that highly overexpress P-glycoprotein. In the KB-V1 cell line, an extreme model of P-gp-mediated resistance, the resistance factor for this compound was only 80-fold. This stands in stark contrast to the resistance factors observed for paclitaxel (1400-fold) and docetaxel (670-fold), demonstrating this compound's substantially better ability to evade this common resistance mechanism. Unlike paclitaxel or docetaxel, the potency of this compound showed minimal variation in cells expressing low to moderate levels of P-glycoprotein.

These preclinical findings positioned this compound as a compound with a clear advantage over the taxanes that were the standard of care during its development. While direct preclinical comparisons with newer, next-generation microtubule-targeting agents that were developed subsequently are not available in the literature, the foundational comparative data against paclitaxel and docetaxel underscore its potential to address key clinical challenges of the time.

CompoundResistance Factor in KB-V1 Cells (High P-gp Expression)Reference
This compound (MAC-321)80-fold
Paclitaxel (PTX)1400-fold
Docetaxel (DTX)670-fold

Computational and Structural Biology Approaches (e.g., molecular docking, dynamics simulations)

The mechanism of action for this compound is consistent with that of other taxanes. Preclinical studies confirmed that it enhances the rate of tubulin polymerization and induces the formation of stable microtubule bundles in cells, leading to mitotic arrest and cell death. This shared mechanism implies that this compound interacts with the same binding site on β-tubulin as paclitaxel and docetaxel.

However, detailed computational and structural biology studies, such as molecular docking, molecular dynamics simulations, or crystallography, to precisely delineate the specific molecular interactions of this compound with the tubulin pocket are not extensively reported in publicly available scientific literature. Such analyses could provide a structural basis for its enhanced activity against certain tubulin mutations and its lower susceptibility to efflux by P-glycoprotein. The discontinuation of its clinical development may have precluded the publication of such in-depth structural investigations.

Q & A

Q. What distinguishes Milataxel's mechanism of action from other taxanes, and how can this be methodologically validated in preclinical studies?

this compound stabilizes microtubules via its active metabolite M-10, leading to G2/M phase arrest and antiproliferative effects. Unlike paclitaxel or docetaxel, it exhibits reduced affinity for P-glycoprotein (P-gp), a key multidrug resistance (MDR) efflux pump . To validate this, researchers should:

  • Conduct competitive binding assays comparing this compound and other taxanes for P-gp substrate affinity.
  • Use MDR-overexpressing cell lines (e.g., KB-V1) to assess retention and cytotoxicity relative to non-MDR models.
  • Perform pharmacokinetic studies in murine models to confirm oral bioavailability and metabolite (M-10) formation .

Q. Which experimental models are most appropriate for evaluating this compound's efficacy in multidrug-resistant (MDR) tumors?

Key models include:

  • In vitro : MDR-positive human cancer lines (e.g., colorectal HCT-15, lung A549/TaxR) with IC50 comparisons to parental lines .
  • In vivo : Xenografts using MDR tumors, with oral dosing to assess tumor growth inhibition and metastasis suppression.
  • Combination studies : Co-administration with P-gp inhibitors (e.g., verapamil) to confirm MDR bypass mechanisms .
Model Type Key Metrics Validation Method
MDR cell linesIC50, apoptosis ratesFlow cytometry, Western blot (Bcl-2/Bax ratios)
XenograftsTumor volume, survivalMRI, histopathology

Q. How should researchers address this compound's instability in powder form during preclinical formulation?

  • Use salt forms (e.g., lactate, citrate) to enhance stability .
  • Employ nanoformulation techniques (liposomes, polymeric nanoparticles) to improve solubility and bioavailability .
  • Conduct accelerated stability testing (40°C/75% RH) over 6 months with HPLC purity analysis .

Advanced Research Questions

Q. How can clinical trial designs be optimized to reconcile contradictory efficacy outcomes in this compound studies?

Phase II trials in colorectal cancer showed no efficacy but severe toxicity, while earlier phase I data suggested tolerability at 60 mg/m² . Methodological adjustments:

  • Stratification : Enroll patients with confirmed P-gp-negative tumors via immunohistochemistry.
  • Dosing : Test lower doses (e.g., 40 mg/m²) with granulocyte colony-stimulating factor (G-CSF) support to mitigate neutropenia.
  • Endpoint selection : Use progression-free survival (PFS) instead of overall response rate (ORR) for slow-acting cytostatic agents .

Q. What statistical approaches are critical for interpreting toxicity discrepancies between this compound's IV and oral formulations?

  • Pharmacokinetic/Pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (AUC, Cmax) with neutrophil counts.
  • Adverse event clustering : Use hierarchical clustering to identify subgroups prone to neutropenic sepsis.
  • Meta-analysis : Pool phase I/II data to identify dose-toxicity trends (e.g., oral vs. IV AUC ratios) .
Toxicity Type IV Formulation Oral Formulation
Neutropenia Grade 3/458% (NCT00685204)32% (NCT00063219)
Diarrhea12%28%

Q. How can researchers leverage this compound's metabolite (M-10) to enhance therapeutic index?

  • Metabolite tracking : Use LC-MS/MS to quantify M-10 in plasma and tumor tissue, correlating levels with efficacy/toxicity.
  • Prodrug design : Synthesize M-10 derivatives with improved tumor targeting (e.g., peptide-conjugated forms).
  • Combination therapy : Pair this compound with CYP3A4 inhibitors to boost M-10 exposure .

Methodological Guidelines

  • Data Contradiction Analysis : Compare preclinical vs. clinical data using Bland-Altman plots for dose-response discrepancies .
  • Ethical Compliance : Adhere to CONSORT guidelines for clinical trial reporting, including detailed toxicity grading .
  • Supplementary Materials : Archive raw pharmacokinetic data in repositories like Figshare or Zenodo for independent validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.